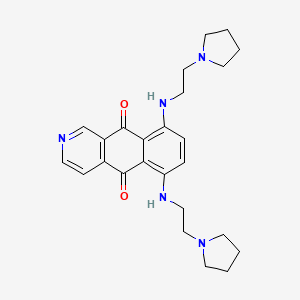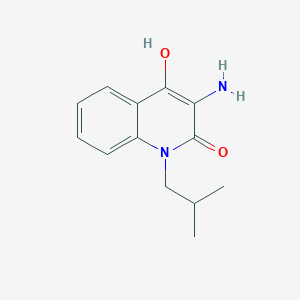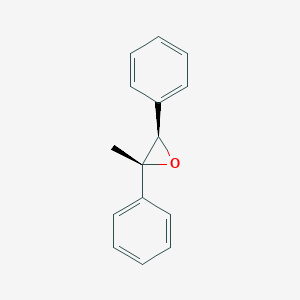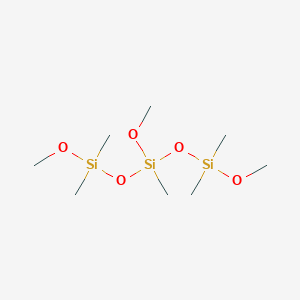
3,5-Dimethoxy-4-(2-methylpropoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethoxy-4-(2-methylpropoxy)benzaldehyde is an organic compound with the molecular formula C13H18O4 and a molecular weight of 238.28 g/mol . It is a derivative of benzaldehyde, characterized by the presence of methoxy and isobutoxy groups on the aromatic ring. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 3,5-Dimethoxy-4-(2-methylpropoxy)benzaldehyde typically involves the reaction of 3,5-dimethoxybenzaldehyde with isobutyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
3,5-Dimethoxy-4-(2-methylpropoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and isobutoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Aplicaciones Científicas De Investigación
3,5-Dimethoxy-4-(2-methylpropoxy)benzaldehyde is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethoxy-4-(2-methylpropoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and isobutoxy groups may influence the compound’s binding affinity and specificity, affecting its biological activity. Detailed studies on the molecular pathways involved are essential to understand its effects fully .
Comparación Con Compuestos Similares
Similar compounds to 3,5-Dimethoxy-4-(2-methylpropoxy)benzaldehyde include:
3,5-Dimethoxybenzaldehyde: Lacks the isobutoxy group, making it less hydrophobic.
4-Isobutoxy-3,5-dimethoxybenzaldehyde: Another name for the same compound, highlighting the isobutoxy substitution.
Syringaldehyde: Contains methoxy groups but differs in the position and presence of a hydroxyl group.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
184963-85-7 |
|---|---|
Fórmula molecular |
C13H18O4 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
3,5-dimethoxy-4-(2-methylpropoxy)benzaldehyde |
InChI |
InChI=1S/C13H18O4/c1-9(2)8-17-13-11(15-3)5-10(7-14)6-12(13)16-4/h5-7,9H,8H2,1-4H3 |
Clave InChI |
YKIPFSBRSKHRGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C=C(C=C1OC)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]quinoline](/img/structure/B12561268.png)
![Acetamide, N-[4-(3-hydroxy-5-oxohexyl)phenyl]-](/img/structure/B12561277.png)
![1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea](/img/structure/B12561279.png)

![4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B12561293.png)
![7-(Dimethylamino)-4-[(dodecylsulfanyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B12561298.png)




![Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]-](/img/structure/B12561361.png)


